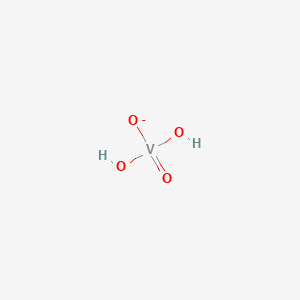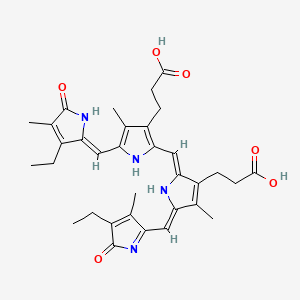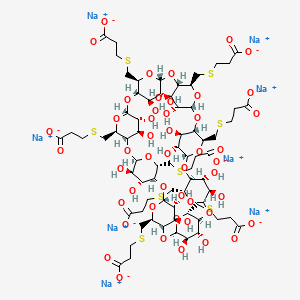
Sugammadex Sodium
Vue d'ensemble
Description
Le Sugammadex (sodium) est une gamma-cyclodextrine modifiée utilisée principalement pour inverser le blocage neuromusculaire induit par le bromure de rocuronium et le bromure de vécuronium pendant la chirurgie . Il est commercialisé sous le nom de marque Bridion et est le premier agent de liaison sélectif aux relaxants . Le Sugammadex fonctionne en encapsulant les agents bloquant neuromusculaires, formant un complexe stable qui permet une inversion rapide de la relaxation musculaire .
Applications De Recherche Scientifique
Sugammadex (sodium) has a wide range of scientific research applications:
- Chemistry: Used as a model compound for studying encapsulation and complexation reactions .
- Biology: Investigated for its ability to reverse neuromuscular blockade in various biological systems .
- Medicine: Widely used in clinical settings to reverse the effects of neuromuscular blocking agents during surgery .
- Industry: Employed in the development of new drug formulations and delivery systems .
Mécanisme D'action
Le Sugammadex (sodium) exerce ses effets par un mécanisme unique :
- Encapsulation des agents bloquant neuromusculaires (rocuronium et vécuronium) par un mécanisme supramoléculaire .
- Formation d’un complexe stable qui réduit la quantité d’agent bloquant neuromusculaire libre disponible pour se lier aux récepteurs cholinergiques nicotiniques dans la jonction neuromusculaire .
- Création d’un gradient de concentration qui favorise le déplacement du rocuronium de la jonction neuromusculaire vers le plasma .
Analyse Biochimique
Biochemical Properties
Sugammadex Sodium plays a crucial role in biochemical reactions by forming a stable, inactive complex with aminosteroid neuromuscular blocking agents. This interaction is highly specific and involves the encapsulation of the aminosteroid molecule within the hydrophobic core of the this compound molecule. The primary biomolecules that this compound interacts with are rocuronium and vecuronium, which are aminosteroid neuromuscular blocking agents. The nature of these interactions is based on the formation of a 1:1 complex, where this compound encapsulates the aminosteroid molecule, rendering it inactive .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by reversing the neuromuscular blockade induced by aminosteroid agents. This reversal is achieved through the encapsulation of the aminosteroid molecule, which prevents it from binding to nicotinic acetylcholine receptors at the neuromuscular junction. As a result, normal cell signaling pathways, gene expression, and cellular metabolism are restored. This compound has been shown to have minimal off-target effects, making it a highly specific and safe agent for clinical use .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable, inactive complex with aminosteroid neuromuscular blocking agents. This is achieved through the encapsulation of the aminosteroid molecule within the hydrophobic core of the this compound molecule. This binding interaction effectively sequesters the aminosteroid molecule, preventing it from interacting with nicotinic acetylcholine receptors at the neuromuscular junction. Additionally, this compound does not bind to plasma proteins and is eliminated unchanged by the kidneys, ensuring a rapid and efficient reversal of neuromuscular blockade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is highly stable and does not degrade easily, maintaining its efficacy over extended periods. Long-term studies have shown that this compound does not have any adverse effects on cellular function, even after prolonged exposure. In both in vitro and in vivo studies, this compound has demonstrated consistent and reliable performance in reversing neuromuscular blockade .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reverses mild to moderate neuromuscular blockade. Higher doses are required to reverse deep neuromuscular blockade. Toxic or adverse effects have not been observed at high doses, making this compound a safe and effective agent for use in various clinical settings. Threshold effects have been noted, with a minimum effective dose required to achieve complete reversal of neuromuscular blockade .
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily related to its elimination from the body. The compound is not metabolized by the liver and is excreted unchanged by the kidneys. This unique metabolic pathway ensures that this compound does not interact with other metabolic processes or enzymes, minimizing the risk of adverse effects. The elimination of this compound is efficient, with the compound being rapidly cleared from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. The compound does not rely on specific transporters or binding proteins for its distribution. Once administered, this compound rapidly reaches the site of action, where it forms a stable complex with aminosteroid neuromuscular blocking agents. The localization and accumulation of this compound are primarily determined by its interaction with the target aminosteroid molecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the extracellular space, where it interacts with aminosteroid neuromuscular blocking agents. The compound does not enter cells or interact with intracellular components, ensuring its specificity and minimizing off-target effects. This compound does not undergo post-translational modifications or possess targeting signals, as its primary mode of action is through extracellular encapsulation of aminosteroid molecules .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du Sugammadex (sodium) implique plusieurs étapes clés :
- Réaction de la gamma-cyclodextrine avec la tri-n-butylphosphine et un halogène (par exemple, le brome) dans un solvant organique tel que le diméthylformamide pour obtenir un composé de formule I .
- Réaction du composé de formule I avec le 3-mercaptopropionate de méthyle en présence d’hydrure de sodium dans un solvant organique à une température inférieure à 0 °C pour obtenir un composé de formule II .
Réaction du composé de formule II avec l’hydroxyde de sodium : pour former le Sugammadex (sodium).
Méthodes de production industrielle : Les méthodes de production industrielle du Sugammadex (sodium) comprennent :
Analyse Des Réactions Chimiques
Le Sugammadex (sodium) subit principalement des réactions d’encapsulation avec les agents bloquant neuromusculaires. Les principales réactions comprennent :
- Encapsulation du bromure de rocuronium et du bromure de vécuronium pour former des complexes stables 1 : 1 .
- Formation d’un gradient de concentration qui favorise le déplacement du rocuronium de la jonction neuromusculaire vers le plasma .
Réactifs et conditions courants :
- Gamma-cyclodextrine, tri-n-butylphosphine, halogènes (par exemple, le brome), 3-mercaptopropionate de méthyle, hydrure de sodium, hydroxyde de sodium .
Principaux produits :
4. Applications de la recherche scientifique
Le Sugammadex (sodium) a une large gamme d’applications de recherche scientifique :
- Chimie : Utilisé comme composé modèle pour étudier les réactions d’encapsulation et de complexation .
- Biologie : Étudié pour sa capacité à inverser le blocage neuromusculaire dans divers systèmes biologiques .
- Médecine : Largement utilisé en milieu clinique pour inverser les effets des agents bloquant neuromusculaires pendant la chirurgie .
- Industrie : Employé dans le développement de nouvelles formulations et systèmes d’administration de médicaments .
Comparaison Avec Des Composés Similaires
Le Sugammadex (sodium) est unique parmi les agents d’inversion du blocage neuromusculaire en raison de ses propriétés de liaison sélective aux relaxants. Parmi les composés similaires, citons :
- Néostigmine : Un inhibiteur de la cholinestérase utilisé pour inverser le blocage neuromusculaire, mais qui fonctionne par un mécanisme différent en augmentant les taux d’acétylcholine .
- Édrophonium : Un autre inhibiteur de la cholinestérase avec un mécanisme similaire à celui de la néostigmine .
Le Sugammadex se distingue par sa capacité à encapsuler et à inactiver directement les agents bloquant neuromusculaires, offrant une inversion rapide et efficace .
Propriétés
IUPAC Name |
octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-;;;;;;;;/m1......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKABOMYQLLDJ-VKHHSAQNSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104Na8O48S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2178.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343306-79-6 | |
| Record name | Sugammadex sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUGAMMADEX SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERJ6X2MXV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike anticholinesterase agents that increase acetylcholine concentration to displace neuromuscular blocking agents (NMBAs) from their receptor sites, Sugammadex Sodium directly encapsulates aminosteroidal NMBAs, such as rocuronium and vecuronium. [] This encapsulation forms a stable complex in the plasma, reducing the free concentration of the NMBA and shifting the equilibrium away from the receptor site, thereby rapidly reversing the blockade. []
A: Clinical data suggests that this compound can effectively and rapidly reverse both profound and moderate levels of neuromuscular blockade induced by rocuronium and vecuronium. [] Evidence also suggests potential for reversal of low levels of pancuronium-induced blockade. []
A: No. This compound is specifically designed to encapsulate aminosteroidal NMBAs like rocuronium and vecuronium. [, ] It does not reverse the effects of benzylisoquinolinium NMBAs, such as atracurium or cisatracurium. []
A: While the provided research articles do not explicitly state the molecular formula and weight of this compound, it is a modified gamma cyclodextrin. [, ] Its specific chemical structure and properties are likely detailed in pharmaceutical chemistry resources and the manufacturer's prescribing information.
ANone: The provided research articles primarily focus on clinical applications and do not delve into the spectroscopic characterization of this compound. Detailed spectroscopic data would be found in dedicated chemical analyses and potentially in the manufacturer's drug master file.
ANone: The provided research primarily focuses on the clinical applications and pharmacological profile of this compound. Information regarding its material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, structure-activity relationship studies, and specific formulation strategies is not discussed in these articles. Such information would be explored through dedicated material science and pharmaceutical development research.
A: Yes, this compound (Bridion) received approval from the Food and Drug Administration (FDA) in December 2015 for reversing rocuronium and vecuronium-induced neuromuscular blockade in adults undergoing surgery. [, ]
A: this compound was approved for use in both adults and children in the European Union in 2008. [, ] It has been registered in over 50 countries. []
A: While specific details on its metabolism and excretion are not provided in the research, this compound is primarily eliminated renally as an intact molecule along with the encapsulated NMBA. []
A: Research suggests that this compound provides a faster onset-offset profile compared to succinylcholine (1.0 mg/kg) when used to reverse rocuronium-induced blockade. []
A: Yes, the safety and efficacy of this compound have been evaluated in pediatric populations. [] In 2008, the European Union approved its use in both adults and children. [, ]
A: While the provided articles do not comprehensively cover contraindications, caution is advised in patients with severe renal impairment as it is primarily cleared through the kidneys. [] Consultation with the manufacturer's prescribing information is essential for detailed guidance.
ANone: The provided research articles primarily focus on the clinical application and pharmacological profile of this compound. Information related to resistance mechanisms, comprehensive toxicological data beyond reported adverse effects, drug delivery and targeting strategies, research on specific biomarkers, detailed analytical methods and validation, environmental impact assessments, dissolution and solubility studies, quality control and assurance measures, immunogenicity and immunological responses, drug-transporter and drug-metabolizing enzyme interactions, biocompatibility and biodegradability, alternative compounds, recycling and waste management strategies, research infrastructure, historical context, and cross-disciplinary applications is not addressed within these articles. Further research in specialized areas would be needed to address these aspects.
A: The European Medicines Agency approved this compound for clinical use in 2008. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


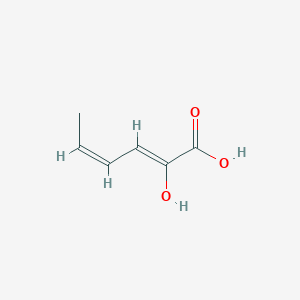


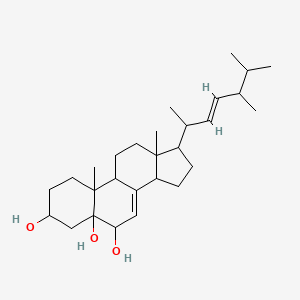
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-4-methoxybenzamide](/img/structure/B1235880.png)
![[(1S,12S,14R,15E)-15-ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235881.png)

![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)
